(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine
Description
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine is a bicyclic amine featuring a pyridine core substituted at the 3-position with a pyridazine ring and a methanamine group at the 5-position.
Properties
CAS No. |
1346687-51-1 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyridazin-4-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-3-10(6-12-5-8)9-1-2-13-14-7-9/h1-3,5-7H,4,11H2 |
InChI Key |
HYSYHHUCAHVUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Strategies
The construction of the pyridazine-pyridine backbone is frequently achieved through palladium-catalyzed cross-coupling reactions. A modified Suzuki-Miyaura protocol, adapted from Plasmodium falciparum kinase inhibitor syntheses, involves reacting 5-bromo-3-pyridinemethanamine with pyridazin-4-ylboronic acid. Key conditions include:
-
Catalyst : Pd(dppf)Cl₂ (0.1 equiv)
-
Base : Cs₂CO₃ (4.0 equiv)
-
Solvent : Dioxane/water (2:1)
-
Temperature : 90°C for 5 hours
This method yields the biphenyl intermediate with 85% efficiency, as confirmed by LC-MS. Subsequent deprotection of the amine group is performed using 4 M HCl in dioxane.
Reductive Amination of Ketone Intermediates
An alternative route involves reductive amination of (5-(pyridazin-4-yl)pyridin-3-yl)methanone. The ketone precursor is synthesized via Grignard addition, where 4-pyridazinylmagnesium bromide reacts with 5-cyanopyridine-3-carbaldehyde. The resulting imine is reduced using sodium cyanoborohydride (NaBH₃CN) under microwave irradiation (90°C, 30 min), achieving a 90% yield.
Optimization of Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics for the reductive amination step. Comparative studies show:
| Condition | Time (min) | Yield (%) |
|---|---|---|
| Conventional heating | 360 | 62 |
| Microwave | 30 | 90 |
Catalytic System Tuning
Buchwald-Hartwig amination trials using Pd(OAc)₂/Xantphos systems demonstrated superior regioselectivity for pyridazine functionalization over Suzuki couplings (95% vs. 78% purity). Ligand selection critically impacts steric outcomes, with CyPF-Bu enabling C–N bond formation at 80°C.
Characterization and Analytical Data
Spectroscopic Properties
Chromatographic Purity
Prep-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >98% purity, with retention time = 6.7 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki coupling | 85 | 95 | Scalability |
| Reductive amination | 90 | 98 | Rapid kinetics |
| Buchwald-Hartwig | 78 | 92 | Functional group tolerance |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
The primary application of (5-(Pyridazin-4-yl)pyridin-3-yl)methanamine lies in its potential as a lead compound for drug development. Its structural characteristics indicate possible interactions with various biological targets, making it a candidate for:
- Antimicrobial Agents : Similar heterocyclic compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess antimicrobial properties.
- Anticancer Therapeutics : Some derivatives of pyridazine and pyridine compounds have shown cytotoxic effects on tumor cells, indicating that this compound could be explored for cancer treatment applications.
The biological activity of this compound has been predicted through computational methods, which suggest several pharmacological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to the development of drugs targeting metabolic disorders or other conditions where enzyme modulation is beneficial.
Table 1: Predicted Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial strains |
| Anticancer | Cytotoxicity towards tumor cells |
| Enzyme Inhibition | Modulation of metabolic pathways |
Chemical Probes
Due to its structural features, this compound can also serve as a chemical probe in biological research. It can be utilized to study the interactions between small molecules and biological systems, helping to elucidate mechanisms of action and identify new therapeutic targets.
Case Studies
Several studies have investigated the applications of similar compounds within medicinal chemistry frameworks:
Case Study Example 1: Anticancer Activity
A study on pyridazine derivatives demonstrated significant anticancer properties through inhibition of cell proliferation in various cancer cell lines. The findings indicated that modifications in the pyridine ring could enhance cytotoxicity, providing insights into structure–activity relationships.
Case Study Example 2: Antimicrobial Effects
Research focused on pyridine-based compounds revealed their effectiveness against resistant bacterial strains. The study highlighted how structural modifications could lead to increased potency and selectivity against specific pathogens.
Mechanism of Action
The mechanism of action of (5-(Pyridazin-4-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine-Phenylmethanamine Derivatives
Compounds with phenyl substituents on the pyridine ring demonstrate how electronic and steric effects influence properties:
- (5-(4-Chlorophenyl)pyridin-3-yl)methanamine (CAS 1260180-20-8):
- Structure : A 4-chlorophenyl group replaces the pyridazine ring.
- Molecular Formula : C₁₂H₁₁ClN₂; Molecular Weight : 218.68 g/mol.
- Properties : The electron-withdrawing Cl group enhances stability and may influence binding in medicinal applications. This compound is used in drug discovery frameworks .
- [5-(4-Methoxyphenyl)pyridin-3-yl]methanamine (CAS 154237-17-9):
Key Difference: Pyridazine (in the target compound) introduces two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to mono-nitrogen phenyl substituents.
Heterocyclic-Substituted Pyridinemethanamines
Replacing pyridazine with other heterocycles alters reactivity and applications:
- [5-(Furan-2-yl)pyridin-3-yl]methanamine (CAS 1346687-17-9):
- [6-(Thiophen-3-yl)pyridin-3-yl]methanamine (CAS 748121-21-3):
Functionalized Pyridinemethanamines
Variations in the methanamine group or additional functional groups:
- N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine (CAS 919347-18-5):
- [5-(6-Bromopyridin-2-yl)pyridin-3-yl]methanamine :
Key Difference : The target compound’s primary amine offers nucleophilic reactivity for conjugation, while boronic esters or halogens expand utility in synthetic chemistry.
Biological Activity
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of both pyridazine and pyridine rings, with a chemical formula of C₁₀H₁₀N₄. The arrangement allows for diverse interactions with biological targets, which is critical for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyridazine and pyridine moieties through methods such as alkylation and condensation reactions. The process often requires specific conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest it may inhibit tumor growth through various mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
A comparative analysis with other compounds highlights its unique efficacy:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine | Similar pyridine-pyridazine structure | Potential anti-cancer |
| 2-Aminopyridine | Single pyridine ring | Antimicrobial properties |
| Pyridazinone derivatives | Contains pyridazine core | Diverse pharmacological uses |
| Pyrazolo[1,5-a]pyridine derivatives | Pyrazole instead of pyridine | Neuroprotective effects |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Receptor Binding : Studies have indicated selective binding affinity to certain receptors, which could lead to targeted therapeutic applications.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
Case Studies and Research Findings
Several case studies have explored the pharmacological profiles of this compound:
- In Vivo Studies : Animal models have demonstrated reduced tumor size and improved survival rates when treated with this compound.
- Molecular Docking Studies : Computational analyses reveal strong binding interactions with target proteins, supporting its potential as a lead compound for drug development.
Q & A
What are the optimal synthetic routes for (5-(Pyridazin-4-yl)pyridin-3-yl)methanamine, considering regioselectivity challenges in pyridazine-pyridine coupling reactions?
Methodological Answer:
The synthesis of bipyridyl methanamine derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to link pyridazine and pyridine rings. Regioselectivity can be addressed using directing groups or transition-metal catalysts. For example:
- Suzuki Coupling : A boronic ester-functionalized pyridazine could couple with a halogenated pyridine precursor. Evidence from similar compounds (e.g., [6-(Difluoromethoxy)pyridin-3-yl]methanamine in ) highlights the use of palladium catalysts for aryl-aryl bond formation.
- Reductive Amination : Post-coupling, the methanamine group can be introduced via reductive amination of a ketone intermediate, as seen in analogs like N-methyl(pyridin-3-yl)methanamine ( ).
Databases like REAXYS and PISTACHIO () provide validated reaction pathways for precursor scoring and feasibility analysis.
Advanced Consideration : Computational tools (e.g., DFT calculations) can predict regioselectivity outcomes by analyzing transition-state energies, reducing trial-and-error in lab workflows .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions, compound purity, or target specificity. To address this:
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for in vitro screening.
- Purity Verification : Employ HPLC ( ) and LC-MS to confirm >95% purity, as impurities can skew activity results.
- Meta-Analysis : Cross-reference data from structurally similar compounds, such as Sarizotan ( ), which shares a methanamine-pyridine scaffold and exhibits CNS activity.
Advanced Consideration : Machine learning models trained on high-quality datasets (e.g., ChEMBL) can identify confounding variables (e.g., solvent effects) and predict true activity trends .
What computational approaches are recommended for predicting the binding affinity of this compound derivatives to neurological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina can model interactions with targets such as serotonin receptors (5-HT1A), leveraging crystal structures from the PDB.
- MD Simulations : Assess binding stability over time using GROMACS or AMBER, as demonstrated for Sarizotan ( ), which targets dopaminergic pathways.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors, informed by analogs in and .
Advanced Consideration : Hybrid QM/MM methods can refine electronic interaction profiles, particularly for pyridazine’s electron-deficient ring system .
How do electron-withdrawing substituents on the pyridazine ring influence the physicochemical properties of this compound analogs?
Methodological Answer:
Substituents like fluorine ( ) or nitro groups alter:
- Lipophilicity (logP) : Measured via shake-flask or chromatographic methods (e.g., HPLC retention time).
- Solubility : Use kinetic solubility assays in PBS (pH 7.4) to compare derivatives.
- Metabolic Stability : Microsomal incubation assays (e.g., liver microsomes) assess CYP450-mediated degradation.
Advanced Consideration : Substituent effects on π-π stacking and hydrogen bonding can be quantified via crystallographic studies (e.g., SHELX-refined structures in ) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR verify regiochemistry and amine protonation states (e.g., N-methyl(pyridin-3-yl)methanamine in ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, as applied to Sarizotan derivatives ( ).
- X-ray Crystallography : SHELXL ( ) resolves absolute configuration and packing interactions, critical for patent applications.
Advanced Consideration : Synchrotron-based XRD provides sub-Ångström resolution for charge density analysis, clarifying electronic effects of substituents .
What strategies mitigate degradation of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Use buffered solutions (pH 1–10) and monitor degradation via UPLC ( ).
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose).
- Prodrug Design : Modify the amine group to a carbamate or acyloxyalkyl moiety, as seen in ’s triazolo-pyridazine derivatives.
Advanced Consideration : Accelerated stability testing (40°C/75% RH) predicts shelf life, while DFT models identify hydrolysis-prone sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
